![molecular formula C10H7ClN2O B1416947 N-Hydroxyisoquinoline-3-carbimidoyl chloride CAS No. 1956426-95-1](/img/structure/B1416947.png)
N-Hydroxyisoquinoline-3-carbimidoyl chloride
Overview
Description
“N-Hydroxyisoquinoline-3-carbimidoyl chloride” is a chemical compound with the formula C10H7ClN2O and a molecular weight of 206.63 .
Molecular Structure Analysis
The InChI code for “N-Hydroxyisoquinoline-3-carbimidoyl chloride” is 1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,10H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases that can interpret and visualize this InChI code would be useful.Physical And Chemical Properties Analysis
“N-Hydroxyisoquinoline-3-carbimidoyl chloride” has a molecular weight of 206.63 . The compound’s other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be found in specialized chemical databases or scientific literature.Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Isoquinoline derivatives have been explored for their diverse pharmacological properties. Nomifensine, an isoquinoline derivative, has shown efficacy in depressive illness with fewer side effects compared to traditional treatments (Brogden et al., 2012). This illustrates the potential of isoquinoline compounds in treating mental health conditions with an improved safety profile.
Biological Activities of Isoquinoline Derivatives
Isoquinoline compounds have been recognized for their antimicrobial, antibacterial, antitumor, and other activities, underscoring their potential as leads for drug discovery (Dembitsky et al., 2015). The structure-activity relationships of these compounds suggest new applications in treating various diseases, indicating their significance in medicinal chemistry research.
Antioxidant Activity
Isoquinoline derivatives are also being investigated for their antioxidant properties. Analytical methods used in determining antioxidant activity, including those applicable to isoquinoline compounds, have been reviewed, offering a foundation for exploring these compounds in oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Excited State Hydrogen Atom Transfer
Studies on 7-hydroxyquinoline and its involvement in excited-state hydrogen atom transfer reactions provide insights into the photophysical properties of isoquinoline derivatives. These findings have implications for understanding the chemical behavior of isoquinolines under various conditions, which can be applied in photodynamic therapy and other areas (Manca et al., 2005).
properties
IUPAC Name |
(3Z)-N-hydroxyisoquinoline-3-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-5-7-3-1-2-4-8(7)6-12-9/h1-6,14H/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHGBEONKGOJGT-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=NC(=CC2=C1)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyisoquinoline-3-carbimidoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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